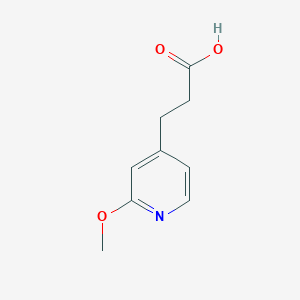

3-(2-Methoxypyridin-4-YL)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridinyl compounds involves multiple steps, including condensation reactions, characterizations through infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction techniques. For instance, the synthesis of a Schiff base through the condensation of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine demonstrated a method for producing compounds with pyridinyl moieties (Bai Linsha, 2015). Similarly, reactions involving 2-methoxy-4-chromanones with various metal acetates have been explored to form novel coordination complexes, showcasing the chemical versatility of methoxypyridine derivatives (E. Jose et al., 2018).

Molecular Structure Analysis

The structural analysis of methoxypyridine derivatives often employs IR, 1H NMR, and X-ray single crystal diffraction. The characterization of these compounds reveals detailed molecular arrangements, crystal systems, and bond formations, providing insights into their chemical behavior and potential applications (Bai Linsha, 2015).

Chemical Reactions and Properties

Methoxypyridine compounds participate in various chemical reactions, including nucleophilic substitution and condensation, leading to a wide range of derivatives with diverse chemical properties. These reactions are influenced by factors such as the presence of cyano groups, which facilitate nucleophilic substitution, and the conditions under which these transformations occur (O. V. Ershov et al., 2015).

Applications De Recherche Scientifique

Structural Modifications for Safety and Efficacy

Research has shown that structural modifications of compounds containing 3-methoxy-2-aminopyridine can reduce safety risks such as mutagenic potential and drug-drug interactions. These modifications aim to minimize the formation of reactive metabolites, thus mitigating safety liabilities (Palmer et al., 2012).

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of compounds related to 3-(2-Methoxypyridin-4-YL)propanoic acid have highlighted different protonation sites and hydrogen bonding patterns. These findings provide insights into the molecular interactions that contribute to the compound's stability and reactivity (Böck et al., 2021).

Quantum Mechanical and Spectroscopic Study

A detailed quantum mechanical and spectroscopic study of a non-steroidal anti-inflammatory compound, closely related to the subject chemical, offers insights into its optimized geometrical structure, electronic, and vibrational characteristics. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceuticals (Sakthivel et al., 2018).

Synthesis and Biological Activity

Research into derivatives of 3-(2-Methoxypyridin-4-YL)propanoic acid, such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, has demonstrated significant antiproliferative effects against cancer cell lines. This suggests potential applications in developing new anticancer agents (Božić et al., 2017).

Functional Modification for Medical Applications

Functional modification of polymers with compounds including 3-(2-Methoxypyridin-4-YL)propanoic acid derivatives has shown promising biological activities. These modified polymers exhibit increased thermal stability and potential for medical applications, such as antibacterial and antifungal uses (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Derivatives of 3-(2-Methoxypyridin-4-YL)propanoic acid have been investigated as corrosion inhibitors for mild steel in acidic solutions. The study provides insights into the compounds' adsorption behavior and their effectiveness in protecting metal surfaces, indicating their potential industrial applications (Gupta et al., 2016).

Safety and Hazards

The safety information for “3-(2-Methoxypyridin-4-YL)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

Propriétés

IUPAC Name |

3-(2-methoxypyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-6-7(4-5-10-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRMZWVSXQGAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557616 | |

| Record name | 3-(2-Methoxypyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxypyridin-4-YL)propanoic acid | |

CAS RN |

102336-07-2 | |

| Record name | 2-Methoxy-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102336-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxypyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)